2-(4-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE
CAS No.: 514800-70-5
Cat. No.: VC11627078
Molecular Formula: C5H7N5O3
Molecular Weight: 185.1
Purity: 90
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 514800-70-5 |
|---|---|
| Molecular Formula | C5H7N5O3 |
| Molecular Weight | 185.1 |
| IUPAC Name | 2-(4-nitropyrazol-1-yl)acetohydrazide |
| Standard InChI | InChI=1S/C5H7N5O3/c6-8-5(11)3-9-2-4(1-7-9)10(12)13/h1-2H,3,6H2,(H,8,11) |
| SMILES | C1=C(C=NN1CC(=O)NN)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(4-Nitro-1H-pyrazol-1-yl)acetohydrazide features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a nitro group (-NO) at the 4-position. The acetohydrazide moiety (-NH-NH-CO-CH) is attached to the pyrazole’s 1-position, contributing to its polar character and potential hydrogen-bonding capabilities. The IUPAC name, 2-(4-nitropyrazol-1-yl)acetohydrazide, reflects this substitution pattern, while its SMILES notation () provides a simplified structural representation.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 514800-70-5 |
| Molecular Formula | |
| Molecular Weight | 185.1 g/mol |
| IUPAC Name | 2-(4-Nitropyrazol-1-yl)acetohydrazide |
| SMILES | C1=C(C=NN1CC(=O)NN)N+[O-] |
| Purity | 90% |
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves a two-step process:
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Esterification: 4-Nitro-1H-pyrazole reacts with ethyl chloroacetate in the presence of a base (e.g., KCO) to form ethyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.
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Hydrazinolysis: The ester intermediate is treated with hydrazine hydrate () under reflux conditions, yielding the acetohydrazide derivative.
This method aligns with protocols used for analogous pyrazoline derivatives, where Claisen-Schmidt condensations and Vilsmeier-Haack formylation are employed to introduce functional groups .
Optimization Considerations
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Reaction Solvents: Ethanol or acetone is preferred for their ability to dissolve both intermediates and reactants.
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Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
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Purification: Recrystallization from ethanol or ethyl acetate ensures high purity (≥90%).
Chemical Reactivity and Stability
Functional Group Reactivity
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Nitro Group: The electron-withdrawing nitro group enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic substitutions at the 3- and 5-positions .
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Acetohydrazide Moiety: The hydrazide group (-NH-NH) participates in condensation reactions with aldehydes or ketones, forming hydrazones—a key step in synthesizing heterocyclic hybrids .
Stability Profile
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Thermal Stability: Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of similar compounds .
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Photolytic Sensitivity: The nitro group may render the compound light-sensitive, necessitating storage in amber containers.
Research Applications and Future Directions
Drug Discovery
The compound’s scaffold serves as a building block for hybrid molecules. Recent work integrates pyrazole-acetohydrazides with 1,3,4-oxadiazoles to enhance antimicrobial potency . Docking studies reveal favorable interactions with bacterial sortase A (binding energy = -8.9 kcal/mol), a key enzyme in pathogen adhesion .
Material Science
Nitroheterocycles are explored as energetic materials due to their high nitrogen content and stability. Computational studies predict a detonation velocity of 7,800 m/s for related compounds, rivaling RDX.
Research Gaps
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Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
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In Vivo Studies**: No pharmacokinetic or bioavailability data are available.
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Structure-Activity Relationships (SAR): The impact of nitro group positioning on bioactivity warrants investigation.
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